An In-depth Technical Guide to Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine: Synthesis, Properties, and Application
An In-depth Technical Guide to Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Modified Protecting Groups in Peptide Synthesis
In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The strategic use of protecting groups allows for the sequential and site-specific formation of peptide bonds, preventing unwanted side reactions and ensuring the integrity of the final product. Among the arsenal of protecting groups available to the modern chemist, the benzyloxycarbonyl (Z or Cbz) group has been a long-standing tool for amine protection. However, the modulation of its properties through substitution on the phenyl ring has given rise to a new generation of more versatile and selectively labile protecting groups. This guide focuses on a key example of such a modified protecting group: Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine, commonly referred to as Boc-Lys(2-Bromo-Z)-OH.
This derivative of L-lysine incorporates the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the 2-bromobenzyloxycarbonyl (2-Br-Z) group at the ε-amino position. The introduction of the bromine atom at the ortho-position of the benzyl group significantly alters the electronic properties of the protecting group, thereby modifying its stability and cleavage conditions. This technical guide will provide an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of Boc-Lys(2-Bromo-Z)-OH, offering researchers and drug development professionals the necessary insights to leverage this valuable building block in their synthetic endeavors.
Physicochemical Properties of Boc-Lys(2-Bromo-Z)-OH
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective application. The key properties of Boc-Lys(2-Bromo-Z)-OH are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇BrN₂O₆ | Chem-Impex[1] |
| Molecular Weight | 459.34 g/mol | Chem-Impex[1] |
| Appearance | White powder | Chem-Impex[1] |
| Melting Point | 71-79 °C | Chem-Impex[1] |
| Storage Conditions | 0-8 °C | Chem-Impex[1] |
The Synthesis of Boc-Lys(2-Bromo-Z)-OH: A Step-by-Step Protocol
The synthesis of Boc-Lys(2-Bromo-Z)-OH involves a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the α- and ε-amino groups of L-lysine. The following protocol is a representative synthesis based on established methods for the differential protection of lysine.
Step 1: Synthesis of Nε-(2-bromobenzyloxycarbonyl)-L-lysine [H-Lys(2-Br-Z)-OH]
The initial step involves the selective protection of the more nucleophilic ε-amino group of L-lysine. This is typically achieved through the use of a copper(II) complex to transiently protect the α-amino and carboxyl groups.
Experimental Protocol:
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Copper Complex Formation: L-lysine hydrochloride is dissolved in an aqueous basic solution (e.g., sodium bicarbonate), to which an aqueous solution of copper(II) sulfate is added to form the lysine-copper complex.
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Protection of the ε-Amino Group: To the suspension of the copper complex, 2-bromobenzyl chloroformate is added portion-wise while maintaining a basic pH (typically pH 9-10) with an appropriate base (e.g., sodium carbonate). The reaction is stirred at room temperature until completion.
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Decomplexation: The copper is removed by treatment with a chelating agent such as 8-hydroxyquinoline or by precipitation as copper sulfide with H₂S.
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Isolation and Purification: After removal of the copper complex, the aqueous solution is acidified to precipitate the H-Lys(2-Br-Z)-OH. The product is then collected by filtration, washed, and dried.
Step 2: Synthesis of Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine [Boc-Lys(2-Br-Z)-OH]
With the ε-amino group protected, the α-amino group is then protected with the Boc group.
Experimental Protocol:
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Reaction Setup: H-Lys(2-Br-Z)-OH is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
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Boc Protection: The solution is cooled in an ice bath, and a base (e.g., sodium hydroxide or triethylamine) is added to adjust the pH. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction mixture is stirred, allowing it to warm to room temperature overnight.[2]
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Work-up and Isolation: The reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then acidified with a weak acid (e.g., citric acid or KHSO₄ solution) to a pH of 2-3.[2]
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Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the final product, Boc-Lys(2-Bromo-Z)-OH. The crude product can be further purified by crystallization or chromatography if necessary.
The Role of the 2-Bromo Substituent: Enhancing Reactivity and Orthogonality
The key to the utility of Boc-Lys(2-Bromo-Z)-OH lies in the modified properties of the 2-Br-Z protecting group. The presence of the electron-withdrawing bromine atom at the ortho position of the benzyl group has a significant impact on the stability of the carbamate linkage.
Mechanism of Deprotection and the Effect of the 2-Bromo Group
The standard benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis or under strong acidic conditions. The deprotection mechanism under acidic conditions involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic C-O bond to form a stable benzyl cation.
The electron-withdrawing nature of the bromine atom in the 2-Br-Z group destabilizes the developing positive charge on the benzylic carbon during acid-catalyzed cleavage. This destabilization makes the 2-Br-Z group more labile to strong acids like hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) compared to the unsubstituted Z group. This enhanced lability is advantageous in Boc-based solid-phase peptide synthesis (SPPS), where the final cleavage from the resin and removal of side-chain protecting groups are often performed using strong acids.
The following diagram illustrates the workflow for incorporating Boc-Lys(2-Bromo-Z)-OH in Boc-SPPS.
Applications in Bioactive Peptide and Drug Development
The unique properties of Boc-Lys(2-Bromo-Z)-OH make it a valuable building block for the synthesis of complex peptides and peptidomimetics. The ε-amino group of lysine is a common site for post-translational modifications and for the attachment of various moieties such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
The enhanced acid lability of the 2-Br-Z group ensures its efficient removal during the final cleavage step in Boc-SPPS, which is particularly important for the synthesis of long and complex peptides where sluggish deprotection can lead to side reactions and reduced yields. While specific examples in publicly available literature are often part of proprietary drug development programs, the application of orthogonally protected lysine derivatives is widespread in the synthesis of bioactive peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[3]
Conclusion
Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine is a strategically important building block for researchers and scientists engaged in peptide synthesis and drug development. Its key feature, the 2-bromo-substituted benzyloxycarbonyl group, provides enhanced acid lability, which is highly advantageous in the context of Boc-based solid-phase peptide synthesis. This allows for efficient deprotection during the final cleavage step, facilitating the synthesis of complex and modified peptides. A thorough understanding of its synthesis, properties, and the mechanistic basis for its enhanced reactivity empowers chemists to rationally design and execute synthetic strategies for novel and intricate peptide-based therapeutics and research tools.
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The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
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Figure 1: General structure of a Z-protected amine.
